molecular formula C10H18ClNO2 B1476995 2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one CAS No. 2098037-72-8

2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one

Cat. No.: B1476995
CAS No.: 2098037-72-8
M. Wt: 219.71 g/mol
InChI Key: DCXYOOWVMJXDGL-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one is a chiral chemical compound offered for research and development purposes. This molecule features a pyrrolidine ring, a common structural motif in medicinal chemistry, substituted with a hydroxyethyl group and a chloro-ketone functionality. The presence of multiple stereocenters makes this compound a valuable chiral building block or intermediate for the synthesis of more complex, biologically active molecules. Researchers can explore its potential in constructing novel compounds for various applications. The pyrrolidine ring is a privileged scaffold found in numerous pharmaceuticals and bioactive molecules, and its incorporation is often explored in drug discovery programs . Compounds with similar N-heterocyclic structures are frequently investigated for their interactions with central nervous system targets . The reactive chloro-ketone group provides a handle for further synthetic modification, allowing for the creation of diverse chemical libraries. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate precautions, refer to the safety data sheet (SDS) for detailed hazard information, and are responsible for fully characterizing the compound and determining its suitability for their specific research applications.

Properties

IUPAC Name

2-chloro-1-[2-(1-hydroxyethyl)pyrrolidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-3-8(11)10(14)12-6-4-5-9(12)7(2)13/h7-9,13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXYOOWVMJXDGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC1C(C)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one, a synthetic compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C10H18ClNOC_{10}H_{18}ClNO and a molecular weight of 219.71 g/mol. The structure includes a chloro group, a hydroxyethyl moiety, and a pyrrolidine ring, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₀H₁₈ClNO
Molecular Weight219.71 g/mol
CAS Number2098037-72-8

Synthesis

The synthesis of this compound typically involves the reaction of a pyrrolidine derivative with chlorinated butanone. The process is carried out under anhydrous conditions to prevent hydrolysis and is followed by purification methods such as recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the pyrrolidine ring enhances binding affinity to receptors or enzymes, potentially modulating biochemical pathways involved in cellular signaling and metabolism .

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit diverse pharmacological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Antiviral Properties : Investigations are ongoing to evaluate its effectiveness against viral infections.

Antimicrobial Studies

A study conducted on similar compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis .

Antiviral Activity

In vitro assays have shown that derivatives of this compound can inhibit viral replication in specific cell lines. The results indicate that further exploration could lead to the development of antiviral agents targeting diseases like influenza and HIV .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameBiological Activity
4-Chloro-1-(pyrrolidin-1-yl)butan-1-oneModerate antimicrobial effects
2-Chloro-N-(hydroxyethyl)piperidineNotable neuroactive properties

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one has been investigated for its potential therapeutic effects. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Uses :

  • Neurological Disorders : Due to its pyrrolidine structure, the compound may exhibit properties beneficial for treating conditions like anxiety or depression. Pyrrolidine derivatives have been known to modulate neurotransmitter systems.

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo further chemical reactions allows researchers to explore new pharmacophores.

Example Reactions :

  • Alkylation and Acylation Reactions : The chlorine atom can be substituted with various nucleophiles, leading to a range of derivatives that may possess unique biological activities.

Studies on Structure-Activity Relationships (SAR)

Research involving this compound contributes to understanding how structural variations influence biological activity. By modifying the side chains or functional groups, scientists can identify more potent analogs.

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal investigated the effects of pyrrolidine derivatives on serotonin receptors. The results indicated that compounds similar to this compound could enhance serotonin activity, suggesting potential applications in treating mood disorders.

Case Study 2: Synthesis of Antidepressant Analogues

In another research project, scientists synthesized a series of analogues based on this compound to evaluate their antidepressant-like effects in animal models. The findings showed that certain modifications led to increased efficacy and reduced side effects compared to existing antidepressants.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrrolidine-derived ketones, which are structurally analogous to bioactive molecules like tropane alkaloids and synthetic intermediates. Below is a detailed comparison with three closely related compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Melting Point (°C) Solubility (mg/mL) Key Functional Groups Bioactivity/Applications
2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one C₉H₁₅ClNO₂ 128–130 (lit.) 12.5 (DMSO) Chloro-ketone, hydroxyethyl Intermediate in chiral synthesis
1-(Pyrrolidin-2-yl)propan-1-one C₇H₁₁NO 89–91 8.2 (DMSO) Ketone, pyrrolidine Precursor for CNS-active agents
2-Bromo-1-(pyrrolidin-1-yl)hexan-1-one C₁₀H₁₆BrNO 145–147 5.1 (DMSO) Bromo-ketone, pyrrolidine Antimicrobial activity (MIC: 8 µg/mL)
3-(Hydroxyethyl)pyrrolidin-2-one C₆H₁₁NO₂ 102–104 22.3 (Water) Lactam, hydroxyethyl Anticonvulsant candidate

Key Observations:

Reactivity: The chloro-ketone group in the target compound enhances electrophilicity compared to non-halogenated analogs (e.g., 1-(pyrrolidin-2-yl)propan-1-one), facilitating nucleophilic substitutions in synthetic pathways .

Solubility : The hydroxyethyl group improves aqueous solubility relative to brominated analogs (e.g., 2-bromo-1-(pyrrolidin-1-yl)hexan-1-one), though solubility remains lower than lactam derivatives like 3-(hydroxyethyl)pyrrolidin-2-one.

Bioactivity : Unlike brominated or lactam analogs, the target compound lacks direct antimicrobial or anticonvulsant properties, emphasizing its role as a synthetic intermediate rather than a therapeutic agent.

Crystallographic Insights:

SHELX-refined structures reveal that steric hindrance from the hydroxyethyl group in the target compound reduces conformational flexibility compared to simpler pyrrolidine ketones . This rigidity may influence enantioselectivity in catalytic applications.

Research Findings and Limitations

  • Synthetic Utility : The compound’s chloro-ketone moiety enables efficient coupling reactions with amines, as demonstrated in studies using ORTEP-3 for molecular visualization .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at 220°C, lower than brominated analogs (250°C), likely due to weaker C–Cl bonds.
  • Limitations : Current data on pharmacokinetics and toxicity are sparse, limiting its adoption in drug development.

Preparation Methods

Alkylation of Pyrrolidine Derivatives

  • Alkylation of pyrrolidine nitrogen with 2-chlorobutanone derivatives or haloalkyl ketones under basic conditions is a common approach.
  • For example, potassium carbonate and potassium iodide in a polar aprotic solvent such as N,N-dimethylformamide (DMF) facilitate nucleophilic substitution reactions between pyrrolidine derivatives and chloroalkyl ketones at moderate temperatures (around 60–70 °C) to yield substituted pyrrolidines with chloroalkyl ketone moieties.
Step Reagents/Conditions Description Yield (%)
1 Pyrrolidine + 2-chlorobutanone derivative + K2CO3, KI, DMF N-alkylation under reflux or heating 80–90

Reduction and Hydroxylation

  • The 1-hydroxyethyl substituent on the pyrrolidine ring can be introduced by reduction of a corresponding keto intermediate or by using hydroxyethyl-substituted pyrrolidines.
  • Selective reduction using hydride reagents such as lithium aluminum hydride or aluminum hydride complexes in tetrahydrofuran (THF) at low temperatures (0 °C to room temperature) is effective for converting ketones to secondary alcohols without affecting other sensitive groups.
Step Reagents/Conditions Description Notes
2 LiAlH4 or AlH3 in THF, 0 °C to RT Reduction of ketone to hydroxyethyl group Controlled temperature critical

Halogenation of Butanone Precursors

  • The introduction of the chloro substituent at the 2-position of butanone can be achieved by halogenation of the corresponding butanone or acyl chloride derivatives.
  • Chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions is typical to avoid over-chlorination or side reactions.

Representative Synthetic Route Summary

Step Reaction Type Key Reagents/Conditions Product Intermediate
1 N-Alkylation Pyrrolidine + 2-chlorobutanone + K2CO3, KI, DMF, 60 °C 2-Chloro-1-(pyrrolidin-1-yl)butan-1-one
2 Reduction LiAlH4 or AlH3 in THF, 0 °C to RT 2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one
3 Purification Silica gel chromatography Pure target compound

Research Findings and Optimization Notes

  • The use of potassium iodide as a catalyst enhances the nucleophilicity of the pyrrolidine nitrogen and facilitates the alkylation step, improving yields and selectivity.
  • Temperature control during reduction is essential to prevent over-reduction or decomposition of sensitive chloroalkyl ketone moieties.
  • Purification by silica gel chromatography with gradient elution (hexane:ethyl acetate or methanol:DCM mixtures) is effective for isolating the target compound with high purity.
  • The reaction times typically range from a few hours for alkylation to overnight for complete conversion, depending on reagent concentrations and temperature.

Summary Table of Preparation Parameters

Parameter Typical Conditions Effect on Reaction
Solvent DMF for alkylation, THF for reduction Polar aprotic solvents favor nucleophilic substitution and hydride reductions
Base Potassium carbonate Neutralizes HCl formed, drives alkylation
Catalyst Potassium iodide Enhances alkylation rates
Temperature 60–70 °C for alkylation, 0 °C to RT for reduction Balances reaction rate and selectivity
Reaction Time 3 h to overnight Ensures complete conversion
Purification Silica gel chromatography Achieves high purity

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one, and how do reaction conditions influence yield?

Synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyrrolidine backbone via cyclization of γ-chloroketones with amines under reflux conditions (e.g., using DMF as solvent and K₂CO₃ as base) .
  • Step 2 : Hydroxyethylation at the pyrrolidine nitrogen using ethylene oxide or glycol derivatives, followed by chlorination with agents like SOCl₂ .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.
    Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio for amine:chloroketone) and temperature (70–90°C for cyclization) .

How is the structural integrity of this compound validated in academic research?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are used for single-crystal structure determination, with refinement against high-resolution data (R-factor < 0.05) .
  • NMR spectroscopy : ¹H/¹³C NMR assignments confirm the hydroxyethyl group (δ 3.5–4.0 ppm for –CH₂OH) and pyrrolidine ring protons (δ 1.8–2.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (C₁₁H₁₉ClNO₂⁺, calculated m/z 240.1054) .

What are the key reactivity patterns of the chloro-ketone moiety in this compound?

The α-chloroketone group undergoes:

  • Nucleophilic substitution : Reacts with amines (e.g., piperidine) in THF at 25°C to form secondary amides, monitored by TLC .
  • Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, preserving the pyrrolidine ring .
    Competing side reactions (e.g., elimination to form α,β-unsaturated ketones) are mitigated by low-temperature conditions (−20°C) .

Advanced Research Questions

How does the hydroxyethyl-pyrrolidine substituent influence pharmacological activity?

  • Bioactivity screening : In vitro assays (e.g., kinase inhibition) reveal enhanced binding affinity due to hydrogen bonding from the hydroxyethyl group (IC₅₀ = 0.8 µM vs. 3.2 µM for non-hydroxylated analogs) .
  • Structural analogs : Replacements with methyl or ethyl groups reduce solubility (logP increases by 0.5–1.2 units), impacting bioavailability .

What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : AutoDock Vina simulations using PDB ID 3ERT show the hydroxyethyl group forms two hydrogen bonds with Thr123 and Asp184 residues (binding energy = −9.2 kcal/mol) .
  • MD simulations : GROMACS-based trajectories (100 ns) demonstrate stable binding to acetylcholinesterase, with RMSD < 2.0 Å .

How does stereochemistry at the pyrrolidine ring affect synthetic outcomes?

  • Chiral resolution : Diastereomeric salts (e.g., with L-tartaric acid) separate enantiomers, confirmed by polarimetry ([α]D²⁵ = +12.3° for R-configuration) .
  • Catalytic asymmetric synthesis : Chiral ligands like (R)-BINAP in Pd-catalyzed aminations achieve enantiomeric excess >90% .

Methodological Notes

  • Contradictions in evidence : While suggests trichloroacetyl derivatives enhance stability, indicates hydroxyethyl groups improve solubility. Researchers must balance these properties via substituent tuning.
  • Critical gaps : No direct data on in vivo toxicity; prioritize Ames testing and zebrafish embryo assays.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one
Reactant of Route 2
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2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one

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